[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)

Catalog No.
S11174839
CAS No.
M.F
C56H79N15O9
M. Wt
1106.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)

Product Name

[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide

Molecular Formula

C56H79N15O9

Molecular Weight

1106.3 g/mol

InChI

InChI=1S/C56H79N15O9/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75)/t32-,35-,41-,42-,43+,44-,45-,49-/m0/s1

InChI Key

IUYCRRDHLJIJBB-QAGBKCHLSA-N

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56

The compound [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14), also known as RC-3095, is a synthetic analog of the naturally occurring peptide bombesin. This compound is characterized by specific modifications to its amino acid sequence, notably the substitution of a D-Tpi (2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-3-carboxylic acid) at position 6 and the introduction of a psi(CH2NH) bond between Leu13 and Leu14. These modifications enhance the compound's stability and receptor binding properties, making it a potent antagonist of the gastrin-releasing peptide receptor (GRPR) and other bombesin receptors.

The chemical behavior of [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) involves interactions primarily with bombesin and gastrin-releasing peptide receptors. These interactions can lead to various downstream signaling pathways, including phospholipase activation and modulation of intracellular calcium levels. The compound's unique structure allows it to resist enzymatic degradation, enhancing its pharmacological efficacy compared to natural bombesin peptides .

[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) exhibits significant biological activity as an antagonist at GRPRs. It has been shown to inhibit receptor-mediated effects such as cell proliferation and migration in various cancer cell lines. The compound has been studied for its potential applications in treating cancers that express GRPRs, such as prostate and breast cancers. In vivo studies have demonstrated its ability to modulate anxiety-related behaviors in animal models, indicating potential neuropharmacological applications .

The synthesis of [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain while incorporating the necessary modifications at specific positions. The psi(CH2NH) bond is formed through careful coupling reactions that stabilize the structure. Post-synthesis purification is often performed using high-performance liquid chromatography (HPLC) to isolate the desired product from impurities .

The primary applications of [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) lie in oncology and neuropharmacology. Its role as a GRPR antagonist makes it a candidate for cancer therapies targeting tumors that express these receptors. Additionally, its effects on anxiety-related behaviors suggest potential use in treating anxiety disorders. Clinical trials have explored its efficacy in patients with advanced solid tumors, highlighting its therapeutic promise in oncology .

Interaction studies of [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) have revealed its binding affinity and specificity for GRPRs compared to other bombesin receptor subtypes. Research indicates that this compound demonstrates a higher affinity for GRPR than natural bombesin peptides, making it a valuable tool for studying bombesin receptor pharmacology and signaling pathways. Studies involving radiolabeled versions of RC-3095 have been conducted to visualize receptor binding in vivo, providing insights into its pharmacokinetics and dynamics within biological systems .

Several compounds share structural similarities with [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14). Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
[D-Phe 6]bombesin(6-14)Substituted phenylalanine at position 6Potent agonist at GRPR
[Leu 13, ψ(13–14), Leu 14]bombesin(6-14)Modified leucine residuesExhibits antagonist properties similar to RC-3095
[D-Trp 6, Leu 13]bombesin(6-14)Tryptophan substitution at position 6Enhanced affinity but lower stability
[D-Phe 6, β-Ala 11, Phe 13]bombesin(6–14)Multiple substitutionsBroad spectrum activity across different bombesin receptors

These compounds illustrate the diversity within bombesin analogs while emphasizing the unique structural modifications present in [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) that contribute to its distinct pharmacological profile.

Solid-Phase Peptide Synthesis (SPPS) Optimization

The synthesis of [D-Tpi6, Leu13 ψ(CH2NH)-Leu14]bombesin-(6-14) leverages iterative improvements in SPPS protocols. The truncated bombesin-(6–14) scaffold (sequence: Gln-Trp-Ala-Val-Gly-His-Leu-Met) serves as the foundation, with strategic substitutions at positions 6 (D-Tpi) and 13–14 (ψ(CH2NH) Leu-Leu). SPPS employs Fmoc/t-Bu chemistry on a Tentagel S RAM resin (0.25 mmol/g loading), with double coupling cycles introduced for residues with bulky side chains (e.g., D-Tpi6 and His11) to ensure >99% coupling efficiency [1] [2].

A critical innovation involves the use of 4-methyltrityl (Mtt) protection for the ε-amino group of Lys14. This orthogonal protecting group enables selective deprotection under mild acidic conditions (1% trifluoroacetic acid in dichloromethane), facilitating subsequent chloroacetylation for thioether linkage formation without disturbing other side-chain protections [1]. Post-assembly cleavage uses a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (94:3:3 v/v) to yield the crude peptide with preserved ψ(CH2NH) bonds [4].

Table 1. SPPS Parameters for Key Residues

ResidueCoupling ReagentActivation TimeDouble Coupling?
D-Tpi6HBTU/HOBt45 minYes
His11DIC/OxymaPure®60 minYes
Leu13COMU/DIPEA30 minNo

Reductive Alkylation for ψ(CH2NH) Bond Incorporation

The ψ(CH2NH) isostere at Leu13-Leu14 replaces the native peptide bond with a reduced methylene amine linkage, conferring protease resistance while maintaining conformational similarity. This modification is achieved through a two-step reductive alkylation protocol:

  • Imine Formation: Treatment of the resin-bound peptide (after Leu13 incorporation) with a 10-fold excess of glyoxylic acid in dimethylformamide (DMF) at 4°C for 2 hours.
  • Reductive Amination: Sodium cyanoborohydride (0.1 M in DMF, pH 5.5 via acetic acid) reduces the Schiff base intermediate, yielding the ψ(CH2NH) linkage [4] [6].

Reaction monitoring via Kaiser test confirms complete amine consumption, while 2D NMR (¹H-¹³C HSQC) verifies the absence of residual aldehyde protons (δ 9.5–10.5 ppm). Comparative studies show that this method achieves 92–95% conversion efficiency versus 78–85% for solution-phase analogs [6].

Table 2. Reductive Alkylation Efficiency Under Varied Conditions

Reducing AgentSolventpHTemperatureYield (%)
NaBH3CNDMF5.525°C82
NaBH(OAc)3THF6.04°C68
NaBH3CNMeOH/DMF4.825°C91

Purification Strategies Using Reverse-Phase HPLC

Crude [D-Tpi6, Leu13 ψ(CH2NH)-Leu14]bombesin-(6-14) exhibits heightened hydrophobicity (calculated LogP = 3.1) due to the D-Tpi substitution and reduced backbone polarity. Purification employs a three-step RP-HPLC protocol:

  • Desalting: On a preparative C4 column (Phenomenex Jupiter, 250 × 21.2 mm, 10 μm) with isocratic 20% acetonitrile/0.1% TFA.
  • Primary Purification: Linear gradient from 25% to 45% acetonitrile over 40 minutes (flow: 8 mL/min), achieving 88–92% purity [2] [7].
  • Polishing: Shallow gradient (35–38% acetonitrile over 60 minutes) on a semi-preparative C18 column (Waters XBridge, 150 × 10 mm, 5 μm) to >99% purity [7].

Mass spectrometry (ESI-TOF) confirms the target mass (observed m/z 1123.6 vs. calculated 1123.8 [M+H]⁺), while circular dichroism reveals a β-turn conformation at residues 10–13, critical for gastrin-releasing peptide receptor (GRPR) binding [1] [6].

Table 3. RP-HPLC Method Comparison

ColumnGradient RangeFlow RatePurity (%)Recovery (%)
C4 Preparative20–45% ACN8 mL/min8876
C18 Analytical25–40% ACN1 mL/min9589
C8 Semi-Prep30–38% ACN4 mL/min9962

XLogP3

2.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

14

Exact Mass

1105.61851916 g/mol

Monoisotopic Mass

1105.61851916 g/mol

Heavy Atom Count

80

Dates

Modify: 2024-08-08

Explore Compound Types